![molecular formula C12H16N2O3 B2805752 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione CAS No. 1005089-35-9](/img/structure/B2805752.png)
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione, also known as 1-BH-IMT, is a novel compound that has been extensively studied for its various applications in scientific research. It is a bicyclic heterocyclic compound with a unique structure that allows it to interact with various biological systems. 1-BH-IMT has been found to have a wide range of effects on biochemical and physiological processes, and it has shown great potential for use in laboratory experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of related imidazoline derivatives is in corrosion inhibition, especially for carbon steel in acidic media. A study highlighted the use of imidazoline and its precursors for their corrosion inhibition efficiency, determined through electrochemical methods and theoretical calculations. The research found imidazoline to exhibit good corrosion inhibiting properties due to its active sites facilitating coordination with the metal surface, whereas its derivative imidazolidine showed lower efficiency (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis and Biological Activity
Another area of research involves the synthesis of novel heterocyclic derivatives from compounds bearing the bicyclo[2.2.1]heptane structure for potential biological applications. For instance, the synthesis of derivatives prepared from camphor-derived diamine and their structural confirmation through various spectroscopic methods indicates the ongoing interest in exploring these compounds for new biological activities (Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Luminescent and Sensor Properties
Research into 2-substituted imidazolidines and hexahydropyrimidines obtained from interactions with 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde shows these compounds' potential as photoswitch pH sensors. Their luminescent, photochromic, and sensor properties open doors to their use in various sensing applications (Tolpygin, Chernoivanov, Revinskii, Bren, & Minkin, 2013).
Synthesis of Imidazolidinetrione Derivatives
The synthesis of imidazolidinetrione derivatives, incorporating imidazolidine-2,4,5-trione and 2-thioxo-imidazolidine-4,5-dione rings, indicates a methodological interest in creating compounds with potential pharmacological or agrochemical properties (Lee, Jung, Kim, Jeon, Choi, Hahn, & Cho, 2010).
Antiviral and Enzyme Inhibition
Some imidazolidine derivatives have been evaluated for their antiviral activity against HSV-1 and CVB3 viruses, highlighting the potential of these compounds in medicinal chemistry for developing new antiviral agents. Furthermore, derivatives have shown promise as inhibitors of important enzymes, such as soluble human epoxide hydrolase, suggesting their utility in therapeutic applications (Rzadkowska, Szacon, Kaczor, Rajtar, Świątek, Polz-Dacewicz, & Matosiuk, 2015).
Propriétés
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXZCCVESILKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

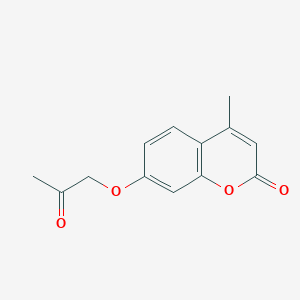
![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)
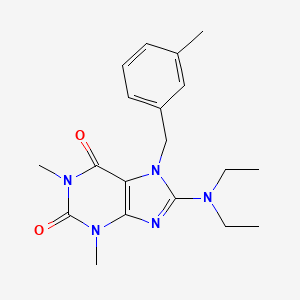
![[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone](/img/structure/B2805673.png)
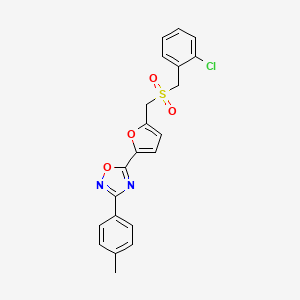
![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2805679.png)
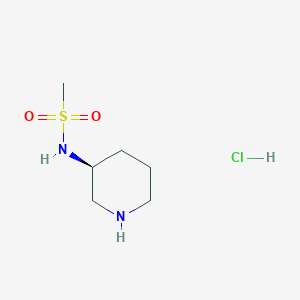
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)
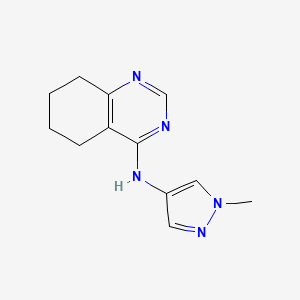
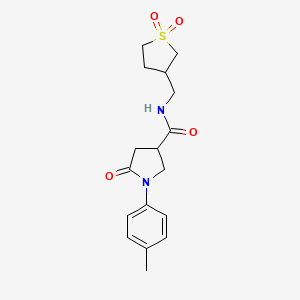
![5,6,7,8-Tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2805686.png)
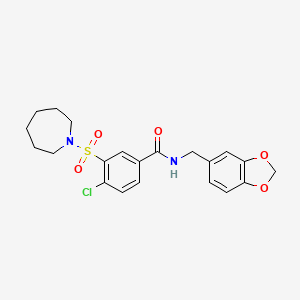
![6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2805688.png)
![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)